Cas no 80410-57-7 (3-Methoxy-4-nitrobenzaldehyde)

3-Methoxy-4-nitrobenzaldehyde structure
3-Methoxy-4-nitrobenzaldehyde structure
3-Methoxy-4-nitrobenzaldehyde
80410-57-7
C8H7NO4
181.145482301712
MFCD08703367
707683
11492043

3-Methoxy-4-nitrobenzaldehyde Properties

Names and Identifiers

    • 3-Methoxy-4-nitrobenzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro-
    • 3-methoxy-4-nitro-benzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro
    • WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • 2531AC
    • NE48274
    • 3-Methoxy-4-nitrobenzaldehyde (ACI)
    • DS-13771
    • DTXSID90467486
    • SCHEMBL1159451
    • O11030
    • AKOS011395915
    • A916088
    • EN300-124541
    • CS-0069818
    • NICOTINOYLAZIDE
    • MFCD08703367
    • Z959304258
    • 80410-57-7
    • +Expand
    • MFCD08703367
    • WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • 1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3
    • O=CC1C=C(OC)C([N+](=O)[O-])=CC=1

Computed Properties

  • 181.03800
  • 0
  • 4
  • 2
  • 181.03750770g/mol
  • 13
  • 201
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.4
  • nothing
  • 0
  • 72.1

Experimental Properties

  • 1.93910
  • 72.12000
  • 334.8 ℃/760mmHg
  • 171 °C
  • 1.322

3-Methoxy-4-nitrobenzaldehyde Security Information

3-Methoxy-4-nitrobenzaldehyde Customs Data

  • 2913000090
  • China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Methoxy-4-nitrobenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005MG3-250mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 95%
250mg
$16.00 2024-04-21
A2B Chem LLC
AC61571-100mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 ≥97.0%
100mg
$12.00
Aaron
AR005MOF-100mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
100mg
$8.00
abcr
AB484997-250 mg
3-Methoxy-4-nitrobenzaldehyde; .
80410-57-7
250mg
€137.00 2023-06-15
Alichem
A019144117-10g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 95%
10g
$923.26 2023-09-01
Ambeed
A219338-100mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 95%
100mg
$10.0 2024-07-24
Apollo Scientific
OR400210-1g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
1g
£61.00 2024-07-28
Chemenu
CM185616-5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
5g
$528
Crysdot LLC
CD12029664-5g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 95+%
5g
$386 2024-07-24
Enamine
EN300-124541-0.05g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
0.05g
$22.0 2023-05-06

3-Methoxy-4-nitrobenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Reference
Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin
Pinney, K. G.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(10), 2417-2425

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, rt
Reference
Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators
Zhao, Zhiqiang ; et al, ACS Medicinal Chemistry Letters, 2017, 8(10), 1002-1006

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  24 h
Reference
Catalyst/Additive Free Oxidation of Benzyl Bromides to Benzaldehydes
Aman, Hasil ; et al, ChemistrySelect, 2020, 5(47), 15015-15019

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; 1 h, -10 °C; -10 °C → rt; 1 h, rt
Reference
Dicyanovinyl-substituted J147 analogue inhibits oligomerization and fibrillation of β-amyloid peptides and protects neuronal cells from β-amyloid-induced cytotoxicity
Kim, Kyoungdo; et al, Organic & Biomolecular Chemistry, 2015, 13(37), 9564-9569

Synthetic Circuit 5

Reaction Conditions
Reference
Imidazol-5-one as an Acceptor in Donor-Acceptor Cyclopropanes: Cycloaddition with Aldehydes
Mikhaylov, Andrey A. ; et al, Organic Letters, 2020, 22(7), 2740-2745

Synthetic Circuit 6

Reaction Conditions
Reference
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  3 h, rt → 0 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 0 °C
Reference
Chemoselective reduction and self-immolation based FRET probes for detecting hydrogen sulfide in solution and in cells
Chen, Bifeng; et al, Organic & Biomolecular Chemistry, 2014, 12(30), 5629-5633

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 3 h, 60 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt
Reference
Affinity-Driven Covalent Modulator of the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Cascade
Chern, Jeffy ; et al, Angewandte Chemie, 2018, 57(24), 7040-7045

3-Methoxy-4-nitrobenzaldehyde Raw materials

3-Methoxy-4-nitrobenzaldehyde Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80410-57-7)3-Methoxy-4-nitrobenzaldehyde
A916088
99%
25g
667.0